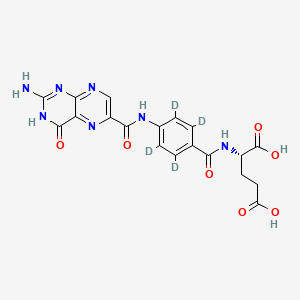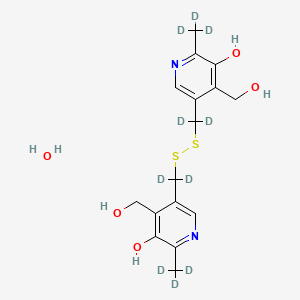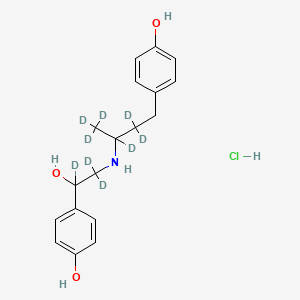
Ractopamine-d9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ractopamine-d9 (hydrochloride) is a deuterated form of ractopamine hydrochloride, a β-adrenergic agonist. This compound is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in livestock, particularly in pigs and cattle . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of ractopamine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-d9 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated methanol (CD3OD).
Catalysts: Employing catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Reaction Temperature and Pressure: Conducting the reaction under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ractopamine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and deuterated reagents.
Purification: Purification of the product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to verify the isotopic labeling and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ractopamine-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert ractopamine-d9 into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ractopamine-d9 molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Solvents: Solvents such as methanol, ethanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ractopamine-d9, which are useful for further research and applications .
Scientific Research Applications
Ractopamine-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ractopamine in animal models.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ractopamine.
Toxicology: Assessing the safety and potential toxic effects of ractopamine in various species.
Analytical Chemistry: Developing and validating analytical methods for the detection and quantification of ractopamine in biological samples
Mechanism of Action
Ractopamine-d9 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in enhanced protein kinase A (PKA) activity, which promotes lipolysis and muscle growth while reducing fat deposition . The molecular targets and pathways involved include:
β-Adrenergic Receptors: Activation of β1 and β2 adrenergic receptors.
Adenylate Cyclase: Stimulation of adenylate cyclase enzyme.
cAMP: Increase in cyclic adenosine monophosphate levels.
Comparison with Similar Compounds
Ractopamine-d9 (hydrochloride) can be compared with other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to promote leanness in livestock. Unlike ractopamine, clenbuterol has a longer half-life and is more potent.
Zilpaterol: Similar to ractopamine, zilpaterol is used to enhance growth performance in cattle. it has different pharmacokinetic properties and regulatory status.
Salbutamol: Commonly used as a bronchodilator in humans, salbutamol also exhibits β-adrenergic agonist activity but is not used in livestock
Ractopamine-d9 (hydrochloride) is unique due to its deuterated nature, which makes it valuable for research purposes, particularly in studying the pharmacokinetics and metabolism of ractopamine.
Properties
Molecular Formula |
C18H24ClNO3 |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D; |
InChI Key |
JHGSLSLUFMZUMK-WDRYABPASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


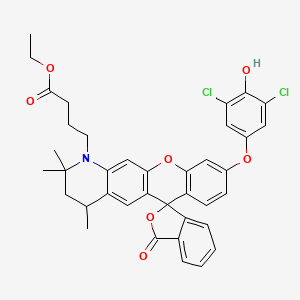
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

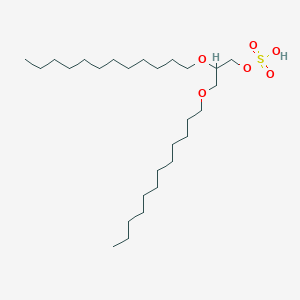

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
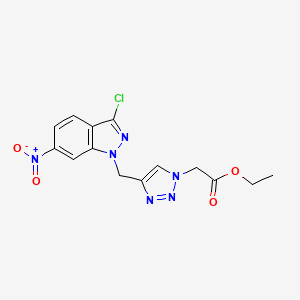
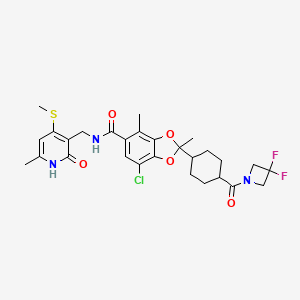

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
